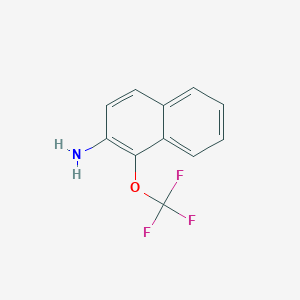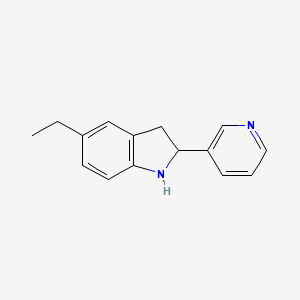![molecular formula C11H16N4O B11881611 2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)
2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4(5H)-oxo-2-(piperidin-1-il)-6,7-dihidro-3H-pirrolo[3,4-d]pirimidina es un compuesto heterocíclico que presenta una estructura central de pirrolo[3,4-d]pirimidina. Este compuesto es de gran interés en la química medicinal debido a sus posibles actividades farmacológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4(5H)-oxo-2-(piperidin-1-il)-6,7-dihidro-3H-pirrolo[3,4-d]pirimidina generalmente implica la ciclación de precursores adecuados en condiciones controladas. Un método común implica la reacción de un derivado de pirimidina con una parte de piperidina en condiciones de reflujo . La reacción suele estar catalizada por ácidos o bases para facilitar el proceso de ciclación.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4(5H)-oxo-2-(piperidin-1-il)-6,7-dihidro-3H-pirrolo[3,4-d]pirimidina puede sufrir diversas reacciones químicas, entre las que se incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el nitrógeno de la piperidina o en el anillo de pirimidina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir un derivado de cetona o aldehído, mientras que la reducción puede producir un alcohol.
Aplicaciones Científicas De Investigación
La 4(5H)-oxo-2-(piperidin-1-il)-6,7-dihidro-3H-pirrolo[3,4-d]pirimidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de la 4(5H)-oxo-2-(piperidin-1-il)-6,7-dihidro-3H-pirrolo[3,4-d]pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir las proteínas quinasas uniéndose a sus sitios activos, bloqueando así su actividad . Esta inhibición puede interrumpir las vías de señalización que son cruciales para la proliferación y supervivencia celular, convirtiéndola en un posible agente anticancerígeno.
Comparación Con Compuestos Similares
Compuestos similares
4-Amino-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidina-4-carboxamidas: Conocidas por sus potentes efectos inhibidores sobre la proteína quinasa B (PKB).
Derivados de pirazolo[3,4-d]pirimidina: Estos compuestos también exhiben importantes actividades biológicas, incluyendo la inhibición de CDK2.
Singularidad
La 4(5H)-oxo-2-(piperidin-1-il)-6,7-dihidro-3H-pirrolo[3,4-d]pirimidina es singular debido a sus características estructurales específicas que le permiten interactuar con una variedad de objetivos biológicos. Su versatilidad para sufrir diferentes reacciones químicas también la convierte en un compuesto valioso para la química sintética y medicinal.
Propiedades
Fórmula molecular |
C11H16N4O |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-piperidin-1-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O/c16-10-8-6-12-7-9(8)13-11(14-10)15-4-2-1-3-5-15/h12H,1-7H2,(H,13,14,16) |
Clave InChI |
HDQGYTUTJSNCFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(CNC3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)




![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)


![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)



